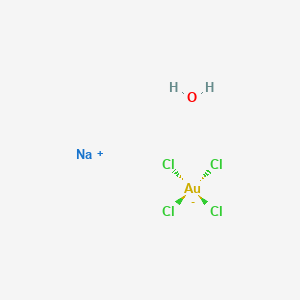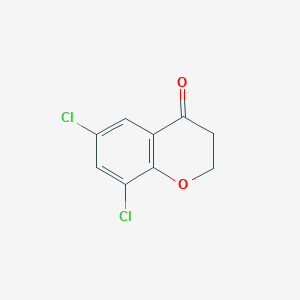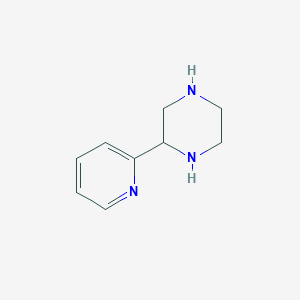
2-氰基-6-异丙基吡啶
描述
“2-Cyano-6-isopropylpyridine” is a chemical compound with the molecular formula C9H10N2 . It is also known by its IUPAC name, 6-propan-2-ylpyridine-2-carbonitrile.
Molecular Structure Analysis
The InChI code for 2-Cyano-6-isopropylpyridine is 1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3. This code represents the molecular structure of the compound.
科学研究应用
配体合成与配位化学
吡啶衍生物的研究,如2,6-二(吡唑-1-基)吡啶和2,6-二(吡唑-3-基)吡啶,突出了它们在配位化学中作为配体的用途。这些衍生物已被用于创建用于生物传感的发光镧系元素化合物和具有独特热和光化学性质的铁配合物 (Halcrow, 2005)。
具有抗菌活性的新型化合物的合成
各种吡啶衍生物之间的缩合反应已经导致了具有在抗菌和抗真菌领域潜在应用的新化合物的合成。这些化合物已显示出中等的抗真菌活性,并且对新型隐球菌特别有效 (Rusnac 等人,2020)。
光物理和磁性
吡啶衍生物已被用于光物理和磁性的研究。例如,具有嘧啶-2-羧酸配体的配位聚合物表现出反铁磁相互作用和自旋倾斜的反铁磁性,这有助于理解磁耦合 (Rodrı́guez-Diéguez 等人,2007)。
大环配体的开发
含吡啶的大环配体的设计和合成已经得到探索,特别是在创建金属配合物方面。这些研究的重点是不同金属离子的配位偏好及其在金属离子传输和分离中的潜在应用 (Rezaeivala & Keypour, 2014)。
DNA光损伤研究
在生物化学领域,吡啶衍生物与DNA光损伤的研究有关。了解由于阳光照射而导致细胞DNA中形成二嘧啶光产物对于评估UVA辐射的遗传毒性至关重要 (Cadet 等人,2012)。
合成化学应用
吡啶衍生物在合成化学中对于创建各种化合物至关重要。它们已被用于取代反应中以产生具有不同极性取代基的2-氨基吡啶 (Teague, 2008),以及吡啶的光解/光催化降解研究 (Stapleton 等人,2010)。
光催化水还原
对与各种金属离子配位的五吡啶基型配体的研究揭示了它们在光催化水还原中的用途,光催化水还原是探索替代能源的重要过程 (Bachmann 等人,2013)。
离子分子反应
涉及吡啶自由基阳离子的研究证明了它在离子分子反应中的重排,提供了对质子传输催化和氰基转移反应的见解 (Trikoupis 等人,1999)。
分子磁铁研究
具有吡啶基配体的锰-叠氮化物体系的合成和表征促进了高维分子磁铁的发展,从而产生了新的铁磁-反铁磁配合物 (Escuer 等人,1997)。
安全和危害
属性
IUPAC Name |
6-propan-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFCKUYJJATYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621302 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337904-76-4 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
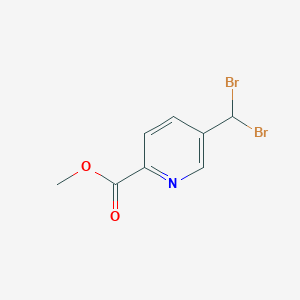
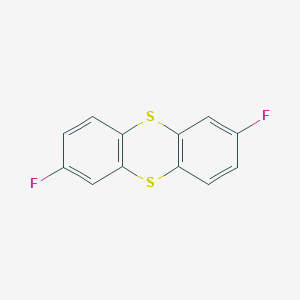

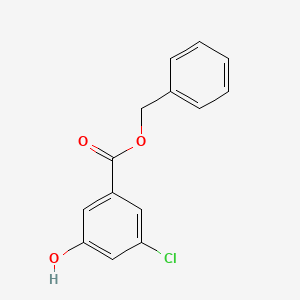
![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)

